3-(2,5-Dimethoxyphenyl)propan-1-amine
Overview
Description
3-(2,5-Dimethoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a propan-1-amine chain. This compound is of interest in various fields of scientific research due to its structural similarity to other biologically active phenethylamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Reduction: The intermediate alcohol is then reduced to form 3-(2,5-dimethoxyphenyl)propan-1-ol.
Amination: Finally, the alcohol is converted to the amine via an amination reaction, often using reagents such as ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)propan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)propan-1-amine involves its interaction with various molecular targets, including:
Neurotransmitter Receptors: It acts as a partial agonist at serotonin receptors, modulating neurotransmitter release.
Signal Transduction Pathways: Activates phosphatidylinositol-calcium second messenger systems, influencing intracellular calcium levels and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with different substitution pattern on the phenyl ring.
4-Bromo-2,5-dimethoxyphenethylamine: Contains a bromine atom, altering its pharmacological profile.
Mescaline (3,4,5-Trimethoxyphenethylamine): Another phenethylamine with additional methoxy group, known for its psychoactive properties.
Uniqueness
3-(2,5-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its structural features make it a valuable compound for studying structure-activity relationships in phenethylamines.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8H,3-4,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBLTCFCRGIGFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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